molecular formula C4H4N2O3 B1328883 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid CAS No. 914637-48-2

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid

Cat. No.: B1328883
CAS No.: 914637-48-2
M. Wt: 128.09 g/mol
InChI Key: PFUSBSVMWUIMFR-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-oxadiazole ring substituted with a methyl group at position 5 and a carboxylic acid moiety at position 4.

Properties

IUPAC Name

5-methyloxadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-2-3(4(7)8)5-6-9-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUSBSVMWUIMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261520
Record name 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-48-2
Record name 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl hydrazinecarboxylate with nitrile oxides, followed by cyclization to form the oxadiazole ring . The reaction conditions often require the use of solvents such as toluene and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid and its derivatives have been investigated for their potential as pharmacological agents. The oxadiazole ring is known for its bioactivity, making these compounds promising candidates in drug development.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example, studies have indicated that certain oxadiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often fall within low micromolar ranges, indicating potent activity against pathogens .

Anticancer Properties

The cytotoxic potential of this compound has been evaluated in several studies. Compounds containing this moiety have demonstrated selective toxicity against cancer cell lines such as MDA-MB-435 (breast cancer) and HCT-116 (colon cancer). For instance, one study reported that specific derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs .

Agricultural Applications

The compound's ability to act as a bioactive agent extends to agricultural applications as well. Research indicates that oxadiazole derivatives can serve as effective fungicides and herbicides.

Fungicidal Activity

Studies have demonstrated that certain oxadiazoles possess fungicidal properties against plant pathogens. They can inhibit the growth of fungi responsible for crop diseases, thereby improving plant health and yield .

Herbicidal Properties

Some formulations containing oxadiazole derivatives have shown promise in weed control. These compounds can selectively inhibit the growth of specific weed species without harming crops, making them valuable in sustainable agriculture practices .

Material Science

In the realm of materials science, this compound is being explored for its potential in developing novel materials with unique properties.

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and mechanical strength. Research is ongoing to synthesize polymers with improved performance characteristics for applications in coatings and composites .

Sensor Technology

Due to their electronic properties, oxadiazoles are being investigated for use in sensor technology. Their ability to undergo reversible redox reactions makes them suitable candidates for developing sensors capable of detecting environmental pollutants or biological markers .

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3-oxadiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole Isomers and Derivatives

1,2,4-Oxadiazole Derivatives
  • 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1247778-45-5):

    • This compound combines a 1,2,4-oxadiazole ring with a triazole and carboxylic acid group. It has a molecular weight of 209.16 g/mol and was previously marketed as a lab reagent .
    • The 1,2,4-oxadiazole ring is more thermally stable than 1,2,3-oxadiazoles, which may explain its historical use in synthetic chemistry.
  • 5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid: A derivative studied for its antiviral properties, highlighting the role of 1,2,4-oxadiazoles in medicinal chemistry.
Key Differences :
  • Ring Stability : 1,2,3-Oxadiazoles are generally less stable than 1,2,4-isomers due to electronic and steric factors, impacting their synthetic utility.
  • Biological Activity : 1,2,4-Oxadiazoles are more frequently associated with antimicrobial and antiviral activities, as seen in , whereas 1,2,3-oxadiazoles remain understudied.

Carboxylic Acid-Containing Heterocycles

Oxolinic Acid (5-Ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid):
  • A quinolone antibiotic with a carboxylic acid group. Its activity stems from DNA gyrase inhibition, a mechanism tied to the planar quinoline ring and acidic moiety .
  • Comparatively, 5-methyl-1,2,3-oxadiazole-4-carboxylic acid’s smaller heterocycle may limit intercalation but enhance solubility.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9):
  • A pyrrolidone derivative with a carboxylic acid group. Such compounds are often used as intermediates in peptide synthesis or prodrug design due to their zwitterionic properties .
Key Differences :
  • Acidity : The carboxylic acid in oxolinic acid (pKa ~4.5) is more acidic than typical oxadiazole carboxylic acids (predicted pKa ~2.5–3.5), affecting ionization and bioavailability.
  • Ring Flexibility: Pyrrolidines and quinolones have flexible or planar structures, unlike the rigid oxadiazole, which may influence target binding.

Triazole and Thiazole Analogs

Tricyclazole (5-Methyl-1,2,4-triazolo[3,4-b]-benzothiazole):
  • A fungicide targeting melanin biosynthesis in rice blast fungus. The benzothiazole-triazole fusion enhances electron-deficient character, improving pesticidal activity .
  • In contrast, 1,2,3-oxadiazole’s oxygen atom may reduce electron deficiency, altering reactivity.

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Features CAS/EC Number Molecular Weight (g/mol) Key Properties/Applications References
This compound 1,2,3-oxadiazole, methyl, COOH Not available ~142.1 (calculated) Understudied; potential solubility N/A
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid 1,2,4-oxadiazole, triazole, COOH 1247778-45-5 209.16 Lab reagent (discontinued)
Oxolinic Acid Quinoline, COOH 14698-29-4 261.22 Antibiotic (DNA gyrase inhibitor)
Tricyclazole Benzothiazole-triazole 41814-78-2 189.24 Pesticide (melanin synthesis)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidone, COOH 42346-68-9 143.14 Synthetic intermediate

Research Findings and Implications

  • Stability and Reactivity : 1,2,3-Oxadiazoles are prone to ring-opening reactions under acidic or thermal conditions compared to 1,2,4-oxadiazoles .
  • Biological Potential: While 1,2,4-oxadiazoles and quinolones demonstrate established bioactivity, the target compound’s 1,2,3-oxadiazole scaffold may offer novel binding modes due to its unique geometry.
  • Synthetic Challenges : The evidence suggests that 1,2,3-oxadiazoles are less frequently synthesized, possibly due to instability, necessitating advanced stabilization strategies.

Biological Activity

5-Methyl-1,2,3-oxadiazole-4-carboxylic acid (5-MOCA) is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 5-MOCA, including its synthesis, antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Synthesis

5-MOCA is characterized by its oxadiazole ring structure, which contributes to its biological activity. The synthesis of 5-MOCA typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under controlled conditions. Various synthetic pathways have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free methods.

Antimicrobial Activity

5-MOCA has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 5-MOCA

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus50
Escherichia coli100
Klebsiella pneumoniae75
Bacillus cereus60

The compound's effectiveness was evaluated using the minimum inhibitory concentration (MIC) method, revealing that it inhibits bacterial growth at concentrations ranging from 50 to 100 μg/mL depending on the strain tested .

Cytotoxicity and Anticancer Activity

Recent investigations have highlighted the cytotoxic effects of 5-MOCA on various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma cells (MCF-7) and other cancer types.

Table 2: Cytotoxic Effects of 5-MOCA on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-712.0Apoptosis induction via p53 activation
HeLa15.3Caspase-3 cleavage
A549 (lung carcinoma)18.7Cell cycle arrest

Flow cytometry analysis indicated that treatment with 5-MOCA led to increased p53 expression and activation of caspase-3 pathways, suggesting its potential as an anticancer agent .

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial efficacy of several oxadiazole derivatives, including 5-MOCA. The results indicated that 5-MOCA exhibited a higher zone of inhibition compared to standard antibiotics like gentamicin, particularly against Gram-positive bacteria .
  • Cancer Cell Studies : In vitro studies on various cancer cell lines revealed that 5-MOCA not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The compound's ability to modulate apoptotic pathways positions it as a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-methyl-1,2,3-oxadiazole-4-carboxylic acid?

  • Methodology : Cyclocondensation reactions are commonly employed. For example, derivatives of oxadiazole-carboxylic acids can be synthesized using precursors like ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and hydrazine derivatives under reflux conditions. Hydrolysis of the ester intermediate (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) yields the carboxylic acid .
  • Key Considerations : Optimize reaction time and temperature to avoid side products. Monitor reaction progress via TLC or HPLC.

Q. How can the purity of synthesized this compound be validated?

  • Methodology :

  • Melting Point Analysis : Compare observed melting points with literature values (e.g., related oxazole derivatives exhibit mp ranges of 182–242°C depending on substituents) .
  • Chromatography : Use HPLC with a C18 column and UV detection at 254 nm.
  • Spectroscopy : Confirm structure via FT-IR (carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl group resonance at δ ~2.5 ppm) .

Q. What analytical techniques are critical for characterizing oxadiazole-carboxylic acid derivatives?

  • Techniques :

  • FT-IR : Identify functional groups (e.g., oxadiazole ring vibrations at 1600–1500 cm⁻¹).
  • NMR : Assign proton environments (e.g., aromatic protons in substituted derivatives).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for molecular weight validation) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refine the structural parameters of this compound derivatives?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key features include:

  • Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., carboxylic acid dimerization).
  • Torsion Angles : Assess planarity of the oxadiazole ring.
  • Validation : Cross-check with CIF files and R-factor convergence (< 5%) .

Q. How can contradictions in spectral data (e.g., NMR shifts) for oxadiazole derivatives be resolved?

  • Approach :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR spectra and match experimental data .
  • Cross-Referencing : Compare with structurally analogous compounds (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, CAS 18735-74-5) .

Q. What structure-activity relationship (SAR) insights exist for oxadiazole-carboxylic acid analogs?

  • Findings :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) at the phenyl ring enhance bioactivity in related compounds .
  • Table :
CompoundSubstituentActivity (IC₅₀, μM)Reference
5-Methyl-2-phenyl-oxazole-4-COOH-Ph12.4
3-(2-Cl-Ph)-5-methyl-oxazole-4-COOH-Cl8.9

Q. How can computational modeling predict the stability and reactivity of oxadiazole-carboxylic acids?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps).
  • MD Simulations : Assess thermal stability (e.g., RMSD < 2 Å over 50 ns trajectories).
  • Reactivity : Identify electrophilic/nucleophilic sites via Fukui indices .

Q. What are the stability considerations for storing oxadiazole-carboxylic acid derivatives?

  • Guidelines :

  • Temperature : Store at 0–6°C for long-term stability (prevents hydrolysis of the oxadiazole ring) .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid carboxylic acid dimerization.
  • Light Sensitivity : Amber vials reduce photodegradation risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for oxadiazole-carboxylic acids?

  • Resolution Strategies :

  • Purity Assessment : Re-crystallize samples from DMF/acetic acid mixtures to remove impurities .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect polymorphic forms.
  • Cross-Validation : Compare with structurally similar compounds (e.g., 4-methyl-1,3-oxazole-5-carboxylic acid, mp 239–240°C) .

Methodological Recommendations

  • Synthetic Protocols : Prioritize cyclocondensation followed by hydrolysis for scalability .
  • Advanced Characterization : Combine crystallography (SHELXL) with DFT for robust structural validation .
  • Data Reproducibility : Document solvent, temperature, and instrumentation details to mitigate variability.

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